N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide

Description

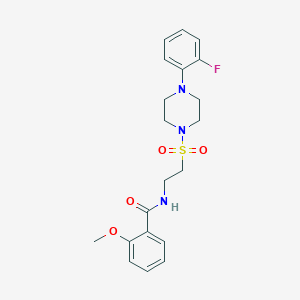

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide is a synthetic compound featuring a benzamide core substituted with a methoxy group at the 2-position. The benzamide moiety is linked via an ethyl chain to a sulfonyl group, which is further connected to a piperazine ring substituted with a 2-fluorophenyl group.

Key structural attributes include:

- 2-Methoxybenzamide backbone: Likely influences solubility and hydrogen-bonding interactions.

- Sulfonylethyl-piperazine linker: The sulfonyl group may enhance electronic interactions with biological targets.

- 2-Fluorophenyl substituent: Fluorine at the ortho position could sterically and electronically modulate receptor binding compared to para-substituted analogs .

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-9-5-2-6-16(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBQGJDDAYGWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Substitution Reactions:

Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides.

Final Coupling: The final step involves coupling the piperazine derivative with 2-methoxybenzamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacological Potential: The compound’s piperazine-sulfonyl architecture aligns with serotonin/dopamine receptor modulators, warranting target-binding assays.

- Data Deficiency : Critical physicochemical and pharmacokinetic parameters (e.g., melting point, stability) remain uncharacterized compared to analogs .

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonyl group, and a methoxybenzamide moiety. Its molecular formula is . The presence of the fluorophenyl group enhances its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptors : The compound may interact with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammation.

- Enzymes : It has shown potential in inhibiting enzymes that play roles in inflammatory processes and cancer progression.

- Signaling Pathways : The compound may modulate key signaling pathways associated with cell proliferation and apoptosis .

Affinity for Receptors

Research indicates that derivatives of benzamide compounds, including those similar to this compound, exhibit high affinity for dopamine receptors. For example, related compounds have shown IC50 values in the nanomolar range for dopamine D4 receptors, indicating strong binding potential .

Case Studies and Research Findings

- Dopamine D4 Receptor Interaction :

- Inhibition of Inflammatory Enzymes :

- Antitumor Effects :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide?

- Methodology :

- Step 1 : Synthesize the piperazine core via nucleophilic substitution of 2-fluorophenylpiperazine with ethyl sulfonyl chloride under reflux in acetonitrile with K₂CO₃ as a base (similar to methods in and ).

- Step 2 : Couple the sulfonated piperazine intermediate with 2-methoxybenzamide derivatives using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C.

- Key Validation : Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is structural confirmation achieved for this compound?

- Analytical Workflow :

- NMR : Assign peaks using ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. The 2-fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ ~6.8–7.2 ppm for aromatic protons). Methoxy groups resonate at δ ~3.8–4.0 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~450–470 Da).

- X-ray Crystallography : For absolute stereochemistry, grow crystals via vapor diffusion (e.g., CHCl₃/hexane) and analyze using monoclinic P2₁/n space groups (as in ) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Assay Design :

- Target Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for dopamine D₄ or serotonin receptors) to measure IC₅₀ values. Use HEK-293 cells expressing human D₄ receptors (see for protocols) .

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or β-secretase (BACE-1) for Alzheimer’s-related activity. Use Ellman’s method for AChE (λ = 412 nm) .

Advanced Research Questions

Q. How can structural modifications improve selectivity for dopamine D₄ receptors over σ₁ or 5-HT receptors?

- SAR Strategy :

- Piperazine Substitution : Replace the 2-fluorophenyl group with 3-cyanopyridinyl (log P reduction from ~2.5 to ~2.0 enhances CNS penetration; ).

- Amide Linker Optimization : Replace the ethylsulfonyl group with ethylene glycol spacers to reduce nonspecific binding (e.g., log D < 2.5) .

- Validation : Perform competitive binding assays against D₂, D₃, 5-HT₁A, and σ₁ receptors (Ki < 10 nM for D₄; >100-fold selectivity) .

Q. How to resolve contradictory data on metabolic stability across species?

- Experimental Approach :

- In Vitro Metabolism : Incubate with liver microsomes (human vs. rodent) and analyze metabolites via LC-MS/MS. Focus on sulfoxide formation (common for sulfonamide derivatives).

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Adjust substituents (e.g., methoxy to trifluoromethyl) to reduce CYP affinity .

- In Vivo PK : Administer IV/PO in rodents, collect plasma/brain samples, and quantify via UPLC-MS. Compare AUC and half-life discrepancies (e.g., reports primate retina uptake but lacks rodent data) .

Q. What computational methods predict binding modes to ΔF508-CFTR for cystic fibrosis applications?

- Modeling Workflow :

- Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with ΔF508-CFTR’s nucleotide-binding domain (PDB: 1XMI). Prioritize compounds with dual corrector-potentiator activity (e.g., cyanoquinoline analogs in ) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-CFTR complexes. Analyze hydrogen bonds with residues like F508 and G551 .

Q. How to address low aqueous solubility in preclinical formulations?

- Formulation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.